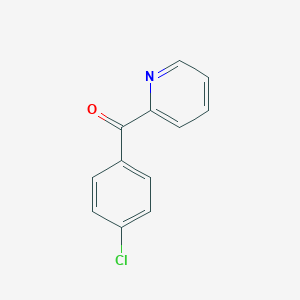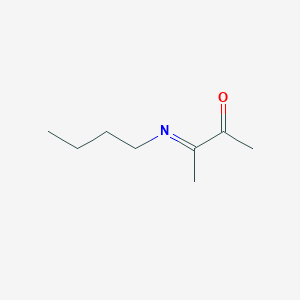
2-Butanone, 3-(butylimino)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3-(butylimino)-, (E)-(9CI), also known as Ethylidene-4-phenyl-2-butanone, is a chemical compound that is widely used in scientific research. It is a yellow liquid with a strong odor and is soluble in water and organic solvents. This compound has been studied for its various applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Butanone, 3-(butylimino)-, (E)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the Michael addition and the Mannich reaction. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Butanone, 3-(butylimino)-, (E)-(9CI). However, it has been reported to exhibit antifungal and antibacterial activities. It has also been studied for its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Butanone, 3-(butylimino)-, (E)-(9CI) in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are several future directions for the research on 2-Butanone, 3-(butylimino)-, (E)-(9CI). One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as an anticancer agent and its mechanism of action. Additionally, the compound could be further studied for its potential as an antimicrobial agent or as a chiral auxiliary in asymmetric synthesis.
Synthesemethoden
The synthesis of 2-Butanone, 3-(butylimino)-, (E)-(9CI) can be achieved through various methods. One of the most common methods is the condensation of ethyl acetoacetate with benzylamine in the presence of acetic acid. This reaction yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3-(butylimino)-, (E)-(9CI) has been extensively studied for its various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, such as chiral ligands, heterocycles, and pharmaceuticals. It has also been used as a key intermediate in the synthesis of natural products, such as alkaloids and terpenes.
Eigenschaften
CAS-Nummer |
140405-47-6 |
|---|---|
Produktname |
2-Butanone, 3-(butylimino)-, (E)-(9CI) |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-butyliminobutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-9-7(2)8(3)10/h4-6H2,1-3H3 |
InChI-Schlüssel |
AJIMPXKERCVJCZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(C)C(=O)C |
Kanonische SMILES |
CCCCN=C(C)C(=O)C |
Synonyme |
2-Butanone, 3-(butylimino)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



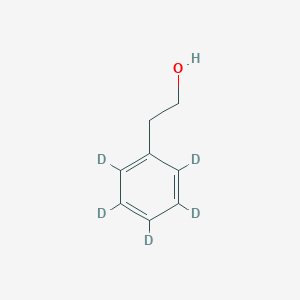
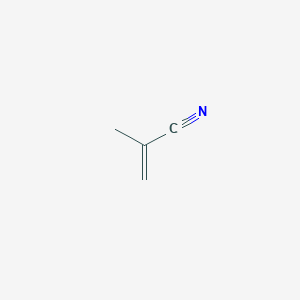
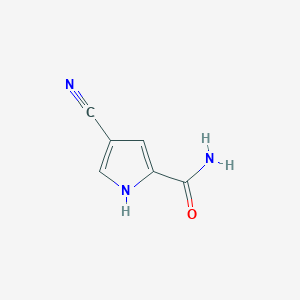
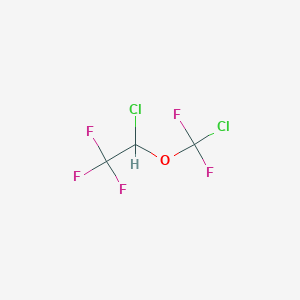
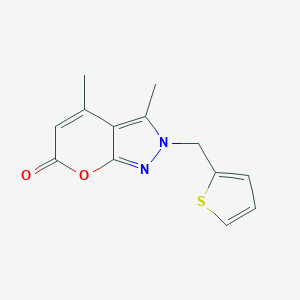
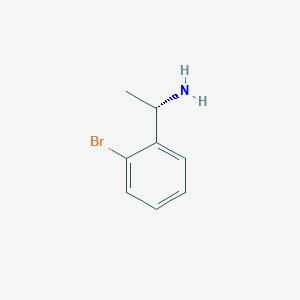

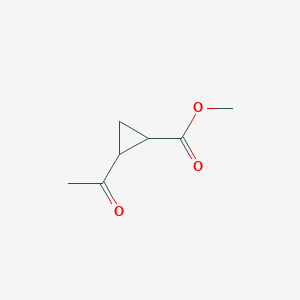
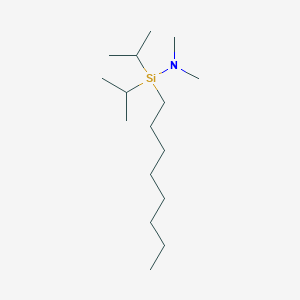
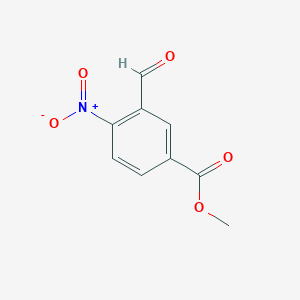

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)

